N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide
Description
N-[(4-Fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide is a substituted oxamide derivative characterized by two aromatic moieties: a 4-fluorobenzyl group and a 3-methoxyphenyl group. Oxamides are known for their versatility in medicinal chemistry, often serving as enzyme inhibitors, receptor ligands, or intermediates in polymer synthesis. The fluorophenyl group enhances lipophilicity and metabolic stability, while the methoxyphenyl substituent contributes to electron-rich aromatic systems, influencing binding interactions and solubility.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3/c1-22-14-4-2-3-13(9-14)19-16(21)15(20)18-10-11-5-7-12(17)8-6-11/h2-9H,10H2,1H3,(H,18,20)(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMZQGSOFSJPKOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide typically involves the reaction of 4-fluorobenzylamine with 3-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product. The resulting intermediate is then treated with oxalyl chloride to form the final oxamide compound.
Industrial Production Methods
Industrial production of N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency. The reaction conditions are optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxamides with altered functional groups.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the oxamide into amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions include various substituted oxamides, amines, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-N’-(3-methoxyphenyl)oxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups play a crucial role in binding to these targets, modulating their activity and leading to the desired biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Molecular Diversity
Substituent Position and Electronic Effects
Target Compound :
- Substituents : 4-Fluorophenyl (electron-withdrawing) and 3-methoxyphenyl (electron-donating).
- Impact : The fluorine atom increases electronegativity and stability, while the methoxy group enhances solubility via hydrogen bonding.
N'-(3-Chloro-4-methylphenyl)-N-[(2-methoxyphenyl)methyl]oxamide (CAS 429622-79-7) :
- Substituents : 3-Chloro-4-methylphenyl (electron-withdrawing Cl, electron-donating CH₃) and 2-methoxyphenyl.
- Impact : The chloro and methyl groups create steric hindrance and alter electronic distribution compared to the target compound.
Core Structure Variations
- N-(3-Methoxyphenyl)-N′-[(E)-(3-Methoxyphenyl)methylideneamino]oxamide : Structure: Contains a conjugated imine group (C=N) instead of a direct oxamide linkage.
- 2-[6-Fluoro-3-(4-Fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide (CAS 866808-65-3) : Structure: Sulfonyl and quinolinone groups replace the oxamide core. Impact: The sulfonyl group increases acidity, while the quinolinone ring enables π-π stacking interactions.
Physicochemical and Pharmacokinetic Properties
<sup>*</sup>LogP values estimated using fragment-based methods.
Biological Activity
N-[(4-fluorophenyl)methyl]-N'-(3-methoxyphenyl)oxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies.
Chemical Structure and Synthesis
The compound has the following chemical structure:
- Chemical Formula : CHFNO
- Molecular Weight : Approximately 332.38 g/mol
The synthesis typically involves the reaction of 4-fluorobenzylamine with 3-methoxyphenyl isocyanate, leading to the formation of the oxamide structure. The reaction conditions, including temperature and solvent choice, can significantly affect yield and purity.
This compound exhibits several biological activities that may be attributed to its ability to interact with specific molecular targets. Preliminary studies suggest it may function as a kinase inhibitor, modulating cellular signaling pathways associated with disease progression.
Anticancer Properties
Research indicates that compounds structurally similar to this compound demonstrate significant antiproliferative activity against various cancer cell lines. A study by Prasad et al. (2019) highlighted the cytotoxic effects of related compounds against lung cancer cell line A549, suggesting potential applications in cancer therapy .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound in comparison with structurally similar compounds:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| N'-(3-fluorophenyl)-N-{[1-(4-methylphenyl)cyclopentyl]methyl}ethanediamide | Fluorine instead of chlorine; methyl substitution | Potential anti-cancer activity |
| N'-(2-chlorophenyl)-N-{[1-(3-methoxyphenyl)cyclopentyl]methyl}ethanediamide | Different halogen and methoxy position | Modulates kinase activity |
| N'-(4-bromophenyl)-N-{[1-(2-methoxyphenyl)cyclohexyl]methyl}ethanediamide | Bromine substitution; cyclohexane instead of cyclopentane | Vascular targeting properties |
Case Studies and Research Findings
- Antiproliferative Activity : In a study focused on related oxamide derivatives, significant cytotoxicity was observed against various cancer cell lines, reinforcing the potential therapeutic role of this compound in oncology .
- Enzyme Modulation : Investigations into the compound's interaction with enzymes involved in blood coagulation have shown promising results, indicating its potential use in treating thrombotic disorders.
- Pharmacokinetics and Bioavailability : The presence of fluorine in the compound enhances its pharmacological properties, improving bioavailability and efficacy through electron-withdrawing effects that stabilize reactive intermediates during metabolic processes.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
